molecular formula C30H30BNO2 B8200937 N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

Cat. No. B8200937
M. Wt: 447.4 g/mol
InChI Key: NOKGBAFEPZZGCE-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C30H30BNO2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optoelectronic Devices Synthesis : A derivative of this compound, N,N-bis (4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine, is of significant interest for synthesizing optoelectronic devices (Chmovzh & Rakitin, 2021).

  • Therapeutic Effects for Fibrosis : This compound shows promising therapeutic effects for the treatment of fibrosis (Abd El Kader et al., 2012).

  • Aromatic Poly(Amine-Imide) Applications : It is also used as a novel aromatic poly(amine-imide) with pendant triphenylamine group, relevant in thermal, photophysical, electrochemical, and electrochromic characteristics (Cheng et al., 2005).

  • DNA-Dependent Protein Kinase Inhibitors : Substituted dibenzothiophenes, similar in structure, retained activity as inhibitors of DNA-dependent protein kinase (Rodríguez-Arístegui et al., 2011).

  • N–B Coordination Bonds Study : The tetrahedral character, calculated from bond angles at a boron atom, helps correlate molecular structures to the strength of N–B coordination bonds in intramolecular boron-amine complexes (Toyota & Ōki, 1992).

  • Solid-Phase Synthesis of Amines : This compound is involved in the solid-phase synthesis of aryl, heteroaryl, and sterically hindered alkyl amines, useful in preparing libraries containing these structures as pharmacophores (Sunami & Ohkubo, 2009).

  • Explosive Detection : A boron ester-based sensor synthesized using this compound has a detection limit of 4.1 parts per trillion (ppt) for hydrogen peroxide vapor, making it suitable for explosive detection (Fu et al., 2016).

properties

IUPAC Name

N,N-diphenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30BNO2/c1-29(2)30(3,4)34-31(33-29)25-19-15-23(16-20-25)24-17-21-28(22-18-24)32(26-11-7-5-8-12-26)27-13-9-6-10-14-27/h5-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKGBAFEPZZGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 3
Reactant of Route 3
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 4
Reactant of Route 4
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 5
Reactant of Route 5
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 6
Reactant of Route 6
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

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